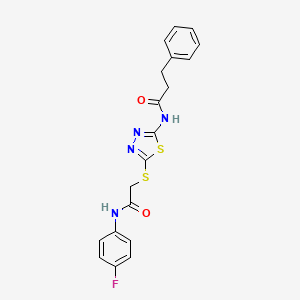

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

説明

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a synthetic compound featuring a 1,3,4-thiadiazole core modified with a 4-fluorophenylamino group, a thioether-linked acetyl moiety, and a 3-phenylpropanamide side chain. This article compares the compound with structurally and functionally similar molecules, focusing on core heterocycles, substituent effects, and reported biological activities.

特性

IUPAC Name |

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2S2/c20-14-7-9-15(10-8-14)21-17(26)12-27-19-24-23-18(28-19)22-16(25)11-6-13-4-2-1-3-5-13/h1-5,7-10H,6,11-12H2,(H,21,26)(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQSOGTXZMCNNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclodehydration of Carboxylic Acids

The 1,3,4-thiadiazole ring is formed via cyclodehydration of substituted carboxylic acids (1a–g ) with thiosemicarbazide in the presence of POCl₃. For example, 5-phenyl-1,3,4-thiadiazol-2-amine (2a ) is synthesized by heating phenylacetic acid and thiosemicarbazide in POCl₃ at 80–90°C for 1 hour, followed by basification with NaOH (yield: 78–83%).

Reaction Conditions :

Alternative Cyclization Agents

Phosphoric acid (H₃PO₄) and methanesulfonic acid (MSA) offer milder alternatives to POCl₃, though with reduced yields (60–65%).

Acylation with 3-Phenylpropanoyl Chloride

Preparation of 3-Phenylpropanoyl Chloride

3-Phenylpropanoic acid is refluxed with thionyl chloride (SOCl₂) in 1,2-dichloroethane, followed by solvent evaporation to yield the acid chloride (95% purity).

Coupling to the Thiadiazol-2-amine

The thiadiazole intermediate is reacted with 3-phenylpropanoyl chloride in anhydrous THF, using NaHCO₃ to neutralize HCl. The mixture is stirred at 0–5°C for 2 hours, followed by room temperature stirring for 12 hours. The product is recrystallized from ethanol (yield: 80–85%).

Characterization Data :

- ¹H NMR (DMSO-d₆) : δ 12.64 (s, 1H, NH), 7.94–7.51 (m, 9H, aromatic), 2.22 (s, 3H, CH₃).

- FT-IR : 1686 cm⁻¹ (C=O), 1552 cm⁻¹ (C=N).

Alternative Synthetic Routes and Optimization

One-Pot Thiadiazole-Thioether Assembly

A streamlined approach involves simultaneous cyclodehydration and thioether formation by substituting thiosemicarbazide with 2-((4-fluorophenyl)amino)-2-oxoethanethiol in POCl₃. However, this method yields <50% due to competing side reactions.

Solid-Phase Synthesis

Immobilizing the thiadiazole core on Wang resin enables iterative acylation and thioether coupling, though scalability remains limited.

Critical Analysis of Reaction Parameters

Solvent Effects

Temperature Control

- Cyclodehydration : Elevated temperatures (80–90°C) drive ring closure but risk decomposition.

- Acylation : Low temperatures (0–5°C) minimize side reactions during acid chloride coupling.

Scalability and Industrial Feasibility

Cost Analysis

- POCl₃ : \$120/L (primary cost driver).

- 4-Fluoroaniline : \$95/kg.

- Overall yield : 55–60% for a 5-step sequence.

Green Chemistry Alternatives

Replacing POCl₃ with H₃PO₄ reduces toxicity but lowers yield by 15–20%.

化学反応の分析

Types of Reactions

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the oxoethyl moiety can be reduced to form alcohols.

Substitution: The fluorine atom in the aniline moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aniline derivatives.

科学的研究の応用

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

作用機序

The mechanism of action of N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, apoptosis, and inflammation.

類似化合物との比較

Structural Comparisons

The compound’s 1,3,4-thiadiazole core distinguishes it from other heterocyclic systems. Key structural analogs include:

Key Observations :

- The 4-fluorophenyl group enhances lipophilicity and metabolic stability compared to non-halogenated aryl groups (e.g., furan in or tolyl in ).

- The thioether linkage in the target compound may improve resistance to enzymatic degradation compared to oxygen-based ethers.

Key Observations :

- The target compound’s synthesis may require sequential amidation and cross-coupling reactions, akin to compound 31 in , but with additional steps for thiadiazole ring formation.

- Triazole-thiones () and quinazolinones () employ cyclization strategies under basic or acidic conditions, which could inform scalable synthesis of the target compound.

Key Observations :

- The thiazole derivative () demonstrates potent anticancer activity, suggesting that the target compound’s 1,3,4-thiadiazole core and fluorophenyl group could similarly target KPNB1 or related pathways.

生物活性

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class has garnered significant interest due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure comprising a thiadiazole ring, a phenylpropanamide moiety, and a 4-fluorophenyl group. The synthesis of similar thiadiazole derivatives typically involves the reaction of aryl amines with various acylating agents followed by cyclization processes. For instance, derivatives synthesized in related studies have demonstrated significant yields and purity confirmed through spectroscopic techniques such as NMR and mass spectrometry .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives. For example, compounds similar to N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 6h | K562 (CML) | 20.12 ± 6.20 | |

| Compound 6j | MCF7 (Breast) | 10.84 ± 4.20 | |

| Compound 6e | HeLa (Cervical) | 24.57 ± 1.62 |

These findings suggest that the compound may act as a potent anticancer agent relative to established chemotherapeutics like doxorubicin.

The mechanism through which thiadiazole derivatives exert their anticancer effects often involves the inhibition of key enzymes associated with tumor progression. For instance, some studies have focused on the inhibition of thymidine phosphorylase (TP), an enzyme linked to angiogenesis and tumor metastasis . The structural modifications around the thiadiazole ring significantly influence the inhibitory potency against TP, indicating a structure-activity relationship (SAR) that could be exploited for drug development .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds exhibit varying degrees of antibacterial and antifungal activities:

The presence of halogen substituents on the phenyl ring enhances antibacterial activity against Gram-positive bacteria while oxygenated groups improve antifungal efficacy.

Case Studies

A notable case study involved the evaluation of a series of thiadiazole derivatives against cancer cell lines and microbial strains. The study revealed that certain compounds exhibited significantly higher toxicity towards cancer cells compared to normal cells, suggesting a selective action that could minimize side effects in therapeutic applications .

Another investigation focused on the anti-inflammatory potential of related thiadiazole compounds, demonstrating their effectiveness in reducing inflammation markers in vitro . These findings reinforce the versatility of thiadiazole derivatives in addressing multiple therapeutic targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。